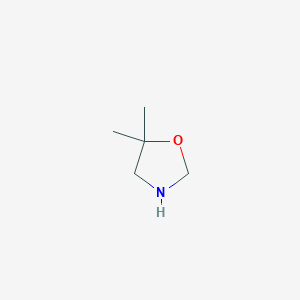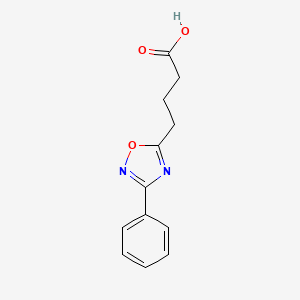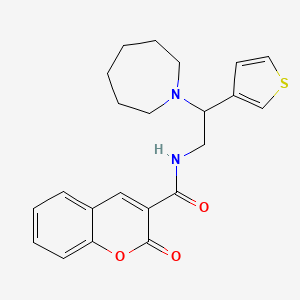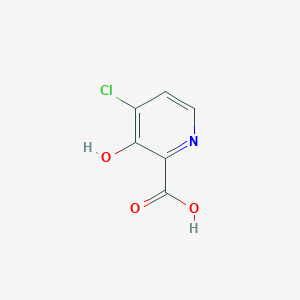
2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)
Vue d'ensemble
Description
“2,3,7,8,12,13,17,18-Octaethylporphyrin-22,24-diide;palladium(2+)” is a compound that can be formed by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with palladium (II) . It is a dark purple solid that is soluble in organic solvents .
Synthesis Analysis
The synthesis of this compound involves the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with palladium (II) .Molecular Structure Analysis
The empirical formula of this compound is C36H44N4Pd . The molecular weight is 639.18 .Physical And Chemical Properties Analysis
This compound is a solid with a dye content of 85% . It has a maximum wavelength (λmax) of 393 nm . The compound’s SMILES string isCCc1c (CC)c2cc3c (CC)c (CC)c4cc5nc (cc6c (CC)c (CC)c (cc1n2)n6 [Pd]n34)c (CC)c5CC .
Mécanisme D'action
Target of Action
Porphyrins and their metal complexes are known to interact with various biological targets, including proteins and nucleic acids, due to their planar structure and ability to form π-π interactions .
Mode of Action
Porphyrins and their metal complexes are known to interact with their targets through coordination bonds, hydrogen bonds, and π-π stacking interactions . These interactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Porphyrins and their metal complexes are known to be involved in various biological processes, including oxygen transport, electron transfer, and catalysis .
Pharmacokinetics
Porphyrins and their metal complexes are known to have diverse pharmacokinetic properties depending on their structure and the nature of the metal ion .
Result of Action
Porphyrins and their metal complexes are known to exhibit various biological activities, including antimicrobial, anticancer, and photosensitizing activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the stability and activity of porphyrins and their metal complexes .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OEP-Pd2+ in lab experiments is its stability. OEP-Pd2+ is a stable complex, which means it can be stored for long periods of time without degrading. This makes it ideal for use in long-term experiments. In addition, OEP-Pd2+ is relatively easy to synthesize, which makes it a cost-effective choice for lab experiments.
One of the main limitations of using OEP-Pd2+ in lab experiments is its toxicity. OEP-Pd2+ is a toxic compound, and it can be hazardous to humans if not handled properly. Therefore, it is important to take proper safety precautions when handling OEP-Pd2+ in the lab.
Orientations Futures
There are a number of potential future directions for research on OEP-Pd2+. One potential direction is to further explore its potential applications in catalysis and chemical sensing. Another potential direction is to explore its potential for use in drug delivery, as it has been shown to have anti-inflammatory and anti-microbial activity. In addition, further research could be done to explore its potential for use in bio-imaging applications, such as the detection of specific proteins and cells. Finally, further research could be done to explore its potential for use in medical treatments, such as cancer therapy.
Applications De Recherche Scientifique
OEP-Pd2+ has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, such as amines and alcohols. It has also been used in the preparation of polymers materials, such as poly(ethylene glycol) and poly(vinyl alcohol). OEP-Pd2+ has also been used in chemical sensing applications, such as the detection of volatile organic compounds. In addition, it has been used in bio-imaging applications, such as the detection of specific proteins and cells.
Safety and Hazards
Propriétés
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPOYVGWFFRIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2883333.png)


![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2883340.png)








![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide](/img/structure/B2883355.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2883356.png)